molecular formula C16H19NO2 B6068054 N-benzyl-5-tert-butyl-2-furamide

N-benzyl-5-tert-butyl-2-furamide

Cat. No.: B6068054
M. Wt: 257.33 g/mol
InChI Key: FVBFHBNUJLGKLY-UHFFFAOYSA-N
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Description

N-Benzyl-5-tert-butyl-2-furamide is a synthetic organic compound featuring a furan ring substituted with a tert-butyl group at the 5-position and a benzylamide moiety at the 2-position. The tert-butyl group confers steric bulk and lipophilicity, while the benzylamide group may enhance stability and influence intermolecular interactions. This compound likely serves as an intermediate in pharmaceutical or materials science research, given the prevalence of similar structures in such contexts .

Properties

IUPAC Name

N-benzyl-5-tert-butylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-16(2,3)14-10-9-13(19-14)15(18)17-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBFHBNUJLGKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-tert-butyl-2-furamide typically involves the reaction of 5-tert-butyl-2-furamide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-tert-butyl-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-5-tert-butyl-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-benzyl-5-tert-butyl-2-furamide is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially affecting various biochemical pathways. The furan ring and the benzyl group may play a role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural and Physical Properties of Comparable Compounds
Compound Molecular Weight Heterocycle/Backbone Key Substituents Physical Properties (Inferred/Reported)
N-Benzyl-5-tert-butyl-2-furamide* ~275–300 (est.) Furan Benzyl, tert-butyl Likely solid; moderate solubility in organic solvents
N-Benzyl-5-tert-butyl-6-chloropyrazine-2-carboxamide 303.79 Pyrazine Benzyl, tert-butyl, Cl Solid; enhanced polarity due to pyrazine and Cl
Methyl 4-tert-butylbenzoate 192.25 Benzene Methyl ester, tert-butyl Liquid (d = 0.99 g/cm³); high lipophilicity
2-Bromo-5-tert-butyl-N-methylbenzamide derivative N/A Benzamide Br, tert-butyl, benzimidazole Crystalline solid (X-ray confirmed); strong intermolecular H-bonding

Notes:

  • Substituent Effects : The tert-butyl group in all analogs increases steric hindrance, which may reduce crystallization ease compared to smaller substituents. For example, Methyl 4-tert-butylbenzoate’s liquid state at room temperature contrasts with crystalline benzamide derivatives, highlighting the role of molecular symmetry and packing .
  • Electronic Effects : The benzylamide group in the target compound likely enhances stability against hydrolysis compared to ester-containing analogs like Methyl 4-tert-butylbenzoate .

Reactivity and Functional Group Comparisons

  • Amide vs. Ester Stability : The amide bond in this compound is less prone to hydrolysis than the ester group in Methyl 4-tert-butylbenzoate, making it more suitable for applications requiring prolonged stability .
  • Steric Hindrance : The tert-butyl group in all compounds limits accessibility to reactive sites, as observed in the crystallographically characterized bromo-benzamide derivative, where steric effects influence molecular packing .

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